![molecular formula C21H23Cl2N3O2 B14624906 3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diphenylimidazolidine-2,4-dione CAS No. 56605-15-3](/img/structure/B14624906.png)
3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diphenylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diphenylimidazolidine-2,4-dione is a complex organic compound known for its significant applications in various scientific fields This compound is characterized by its unique structure, which includes bis(2-chloroethyl)amino groups and a diphenylimidazolidine-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diphenylimidazolidine-2,4-dione typically involves multiple steps. One common method includes the reaction of bis(2-chloroethyl)amine with a suitable precursor to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like methylene chloride are used, and the reaction is facilitated by the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while nucleophilic substitution can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diphenylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an alkylating agent, which can modify DNA and proteins.
Medicine: Investigated for its potential use in chemotherapy due to its ability to interfere with cell division.
Industry: Utilized in the production of polymers and other advanced materials
Mécanisme D'action
The compound exerts its effects primarily through alkylation, where it introduces alkyl groups into biologically active molecules. This process can lead to the cross-linking of DNA strands, preventing their proper replication and transcription. The molecular targets include DNA bases, and the pathways involved often result in cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-chloroethyl)amine: A simpler compound with similar alkylating properties.
Cyclophosphamide: A well-known chemotherapeutic agent that also contains bis(2-chloroethyl)amine groups.
Chlorambucil: Another chemotherapeutic agent with a similar mechanism of action.
Uniqueness
Its diphenylimidazolidine-dione core offers additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
56605-15-3 |
|---|---|
Formule moléculaire |
C21H23Cl2N3O2 |
Poids moléculaire |
420.3 g/mol |
Nom IUPAC |
3-[2-[bis(2-chloroethyl)amino]ethyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C21H23Cl2N3O2/c22-11-13-25(14-12-23)15-16-26-19(27)21(24-20(26)28,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,24,28) |
Clé InChI |
XZQZRCSCIHIAEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCN(CCCl)CCCl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)
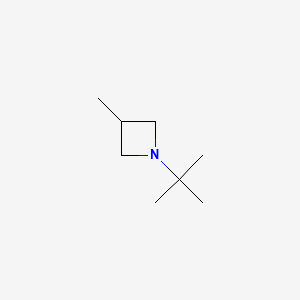
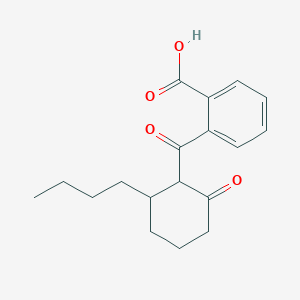
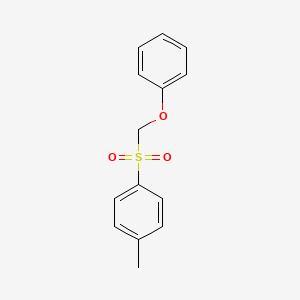
![5-Oxabicyclo[2.1.0]pentane, 1-phenyl-](/img/structure/B14624854.png)
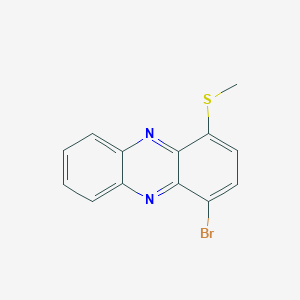
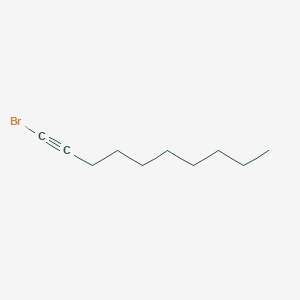

![2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro-](/img/structure/B14624868.png)

![2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate](/img/structure/B14624890.png)
